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Compound of Interest

Compound Name: BMS-737

Cat. No.: B15136041 Get Quote

This guide provides a detailed comparison of the efficacy, mechanism of action, and available

experimental data for two investigational drugs, BMS-737 and seviteronel. The information is

intended for researchers, scientists, and professionals in the field of drug development to

facilitate an objective evaluation of these compounds.

Mechanism of Action
Both BMS-737 and seviteronel target androgen biosynthesis, a critical pathway in the

progression of certain cancers, notably prostate and breast cancer. However, they exhibit

distinct selectivity profiles.

BMS-737 is a potent, non-steroidal, reversible inhibitor of CYP17 lyase.[1] It demonstrates an

11-fold selectivity for CYP17 lyase over CYP17 hydroxylase.[1] This selectivity is crucial as it

aims to reduce androgen production while minimizing the impact on mineralocorticoid and

glucocorticoid levels, potentially leading to a better safety profile.[1]

Seviteronel is an orally bioavailable selective inhibitor of CYP17 lyase and also functions as an

androgen receptor (AR) antagonist.[2][3] It is approximately 10-fold more selective for CYP17

lyase over CYP17 17-α hydroxylase inhibition. Its dual mechanism of action allows it to both

suppress androgen production and directly block the androgen receptor, including both wild-

type and mutated forms.[2]

Below is a diagram illustrating the signaling pathway targeted by both compounds.
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Simplified Androgen Synthesis and Signaling Pathway Inhibition
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Caption: Inhibition of Androgen Synthesis and Signaling by BMS-737 and Seviteronel.
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Efficacy Data
Direct head-to-head clinical trials comparing BMS-737 and seviteronel have not been

identified. The following tables summarize the available efficacy data from preclinical and

clinical studies for each compound.

BMS-737 Efficacy Data (Preclinical)
Study Type Model Dosage Key Findings Reference

PK/PD Study
Cynomolgus

Monkeys
Not Specified

83% reduction in

testosterone

levels. No

significant impact

on

mineralocorticoid

and

glucocorticoid

levels.

[1]

Seviteronel Efficacy Data (Preclinical & Clinical)
Preclinical Data
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Study Type Model Key Findings Reference

In vitro

MCF7 (ER+/low AR),

H16N2 (AR-/PR-/low

ER), Tamoxifen-

resistant MCF7, MDA-

MB-453 (ER-/AR+)

cells

Inhibited estrogen-

stimulated

proliferation and cell

growth with higher

potency/efficacy than

enzalutamide.

[4]

In vivo

Tamoxifen-resistant

MCF7 mouse

xenograft

Inhibited tumor growth

and increased survival

compared to

enzalutamide.

[4]

In vivo
AR+ TNBC xenograft

model

Significant reduction

in tumor volume and

delayed tumor

doubling and tripling

times when combined

with radiation.

[5][6]

Clinical Data (Phase I/II)
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Indication Phase Dosage
Key Efficacy
Results

Reference

Estrogen

Receptor-

positive (ER+) or

Triple-Negative

Breast Cancer

(TNBC)

I
450 mg QD

(RP2D)

At the RP2D, 4

of 7 subjects

achieved at least

a clinical benefit

rate at 16 weeks

(CBR16). No

objective tumor

responses were

reported.

[7][8]

Castration-

Resistant

Prostate Cancer

(CRPC)

I
600, 750, 900

mg QD

No dose-limiting

toxicities (DLTs)

were observed

through 750 mg

once daily.

Secondary

objectives

included

assessment of

PSA and tumor

response.

[9]

Metastatic

Castration-

Resistant

Prostate Cancer

(mCRPC) post-

enzalutamide

II
450 mg BID or

600/750 mg QD

Study terminated

early due to

toxicity. One

patient (6%) had

a significant PSA

decline.

[10][11]

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific

findings. Below are summaries of the methodologies used in key studies for seviteronel.

Detailed protocols for BMS-737 are not publicly available beyond the general description of the

study.
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Seviteronel Phase I Study in Women with Breast Cancer
(NCT02580448)

Study Design: This was an open-label, dose-de-escalation Phase I clinical trial.[7][8]

Patient Population: Women with locally advanced or metastatic ER+ or triple-negative breast

cancer.[8]

Treatment: Seviteronel was administered orally once daily in 28-day cycles at de-escalating

doses of 750 mg, 600 mg, and 450 mg.[7][8]

Primary Objective: To determine the safety, tolerability, and maximum tolerated dose (MTD)

of once-daily seviteronel.[8]

Secondary Objectives: To describe the pharmacokinetics and initial clinical activity, including

the clinical benefit rate at 16 and 24 weeks.[8]

Seviteronel In Vivo Xenograft Study
Animal Model: MDA-MB-453 (AR+ TNBC) cells were injected into CB17-SCID mice.[6]

Treatment Initiation: Treatment began when tumors reached approximately 80 mm³.[6]

Drug Administration: Seviteronel (dose not specified in the abstract) was administered one

day before the start of radiation treatment and continued after the completion of six fractions

of radiation.[6]

Outcome Measures: Tumor volume was measured to assess treatment efficacy.[6]

The following diagram illustrates a general experimental workflow for evaluating the efficacy of

a targeted cancer therapy.
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General Experimental Workflow for Efficacy Evaluation
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Caption: A generalized workflow for the preclinical and clinical evaluation of a new drug.
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Summary and Conclusion
Both BMS-737 and seviteronel are promising therapeutic agents targeting the androgen

synthesis pathway. Seviteronel has a dual mechanism of action, inhibiting both CYP17 lyase

and the androgen receptor, and has undergone more extensive clinical investigation in breast

and prostate cancers.[2][8][9][10][11][12] Preclinical data suggest seviteronel may have

superior potency compared to enzalutamide in certain breast cancer models.[4] However, a

Phase II trial in mCRPC was terminated early due to toxicity, highlighting the need for careful

dose and schedule optimization.[10][11]

BMS-737, with its high selectivity for CYP17 lyase, shows potential for a favorable safety profile

by minimizing off-target effects on corticosteroid synthesis.[1] The preclinical data in

cynomolgus monkeys demonstrated a significant reduction in testosterone levels, supporting its

intended pharmacological effect.[1]

Currently, a direct comparison of the efficacy of BMS-737 and seviteronel is challenging due to

the different stages of their development and the lack of head-to-head studies. Further clinical

development of BMS-737 is required to fully assess its therapeutic potential and to allow for a

more direct comparison with seviteronel and other agents in this class. Researchers and

clinicians will need to consider the distinct mechanisms of action and the available safety and

efficacy data when evaluating the potential application of these compounds in specific patient

populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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